

Physical and chemical properties of 3',5'- Bis(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 3',5'-
Bis(trifluoromethyl)acetophenone

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An In-depth Technical Guide to 3',5'- Bis(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3',5'-Bis(trifluoromethyl)acetophenone**, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds.

Chemical Identity and Physical Properties

3',5'-Bis(trifluoromethyl)acetophenone is a clear, pale yellow liquid at room temperature.^[1] Its key identifying information and physical properties are summarized below.

Property	Value	Reference
CAS Number	30071-93-3	
Molecular Formula	C ₁₀ H ₆ F ₆ O	[2][3]
Molecular Weight	256.14 g/mol	
Appearance	Clear pale yellow liquid	[1]
Density	1.422 g/mL at 25 °C	
Boiling Point	95-98 °C at 15 mmHg	[4]
Refractive Index	n ₂₀ /D 1.4221	
Flash Point	82 °C (179.6 °F) - closed cup	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3',5'-Bis(trifluoromethyl)acetophenone**.

NMR Spectroscopy

¹H NMR (399.65 MHz, CDCl₃):

- δ 8.410 ppm: (s, 2H, Ar-H)
- δ 8.088 ppm: (s, 1H, Ar-H)
- δ 2.732 ppm: (s, 3H, -COCH₃)[5]

¹³C NMR (CDCl₃):

- The precise full spectrum data from a single source is not readily available in the initial search. However, related structures and general knowledge suggest the following expected regions for the carbon signals: the carbonyl carbon (C=O) would appear significantly downfield, aromatic carbons would be in the typical aromatic region with splitting due to fluorine coupling, the methyl carbon would be upfield, and the trifluoromethyl carbons would also be present with characteristic splitting.

Mass Spectrometry

Mass spectrometry data (electron ionization) for **3',5'-Bis(trifluoromethyl)acetophenone** is available through the NIST WebBook.[2][6] This data is essential for confirming the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy

While specific IR data for **3',5'-Bis(trifluoromethyl)acetophenone** was not found, the spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm^{-1} , and strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups.

Chemical Properties and Synthesis

Solubility

Based on its structure and information from synthesis protocols, **3',5'-Bis(trifluoromethyl)acetophenone** is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and ethyl acetate. It is expected to have low solubility in water.

Synthesis

A common and practical method for the preparation of **3',5'-Bis(trifluoromethyl)acetophenone** involves the reaction of a Grignard reagent with acetic anhydride.[7]

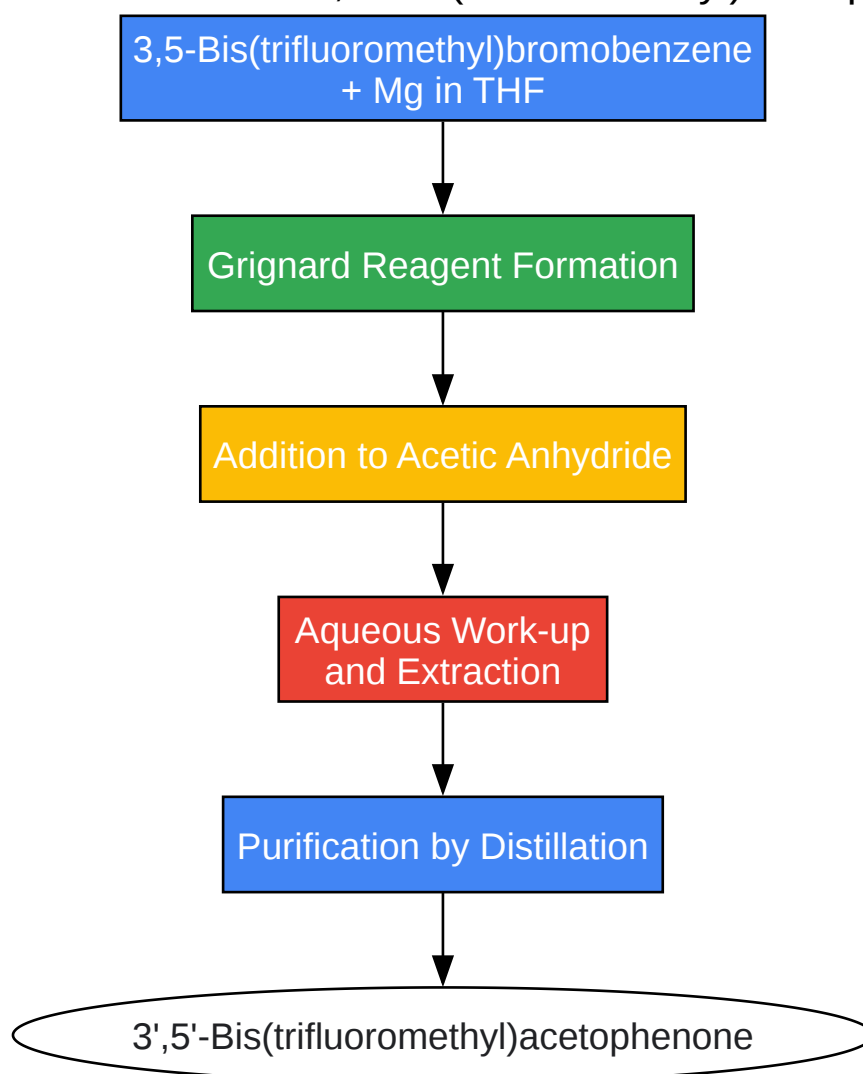
Experimental Protocol: Synthesis via Grignard Reaction[7]

- **Grignard Reagent Formation:** 3,5-Bis(trifluoromethyl)phenylmagnesium chloride is prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
- **Acetylation:** The freshly prepared Grignard reagent solution is then added dropwise to a cooled solution of excess acetic anhydride. The reaction temperature is maintained below 0 °C.

- **Work-up:** After the addition is complete, the reaction mixture is stirred and then quenched by the slow addition of water. The resulting biphasic mixture is heated to ensure the complete hydrolysis of any remaining acetic anhydride.
- **Extraction and Purification:** The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over sodium sulfate. The solvent is removed by rotary evaporation. The crude product is purified by bulb-to-bulb distillation under reduced pressure to yield **3',5'-bis(trifluoromethyl)acetophenone** as a clear, colorless oil.

Below is a DOT script visualizing the general workflow for the synthesis of **3',5'-Bis(trifluoromethyl)acetophenone**.

Synthesis Workflow of 3',5'-Bis(trifluoromethyl)acetophenone



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Caption: A simplified workflow for the synthesis of **3',5'-Bis(trifluoromethyl)acetophenone**.

Applications in Research and Drug Development

3',5'-Bis(trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a reactant for preparing pyrazole carboxamide derivatives, which have demonstrated both antibacterial and antifungal activities.[1] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties and lipophilicity of the final compounds, which can enhance their biological efficacy and pharmacokinetic profiles.

Safety and Handling

3',5'-Bis(trifluoromethyl)acetophenone is classified as an irritant. It can cause skin, eye, and respiratory system irritation.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

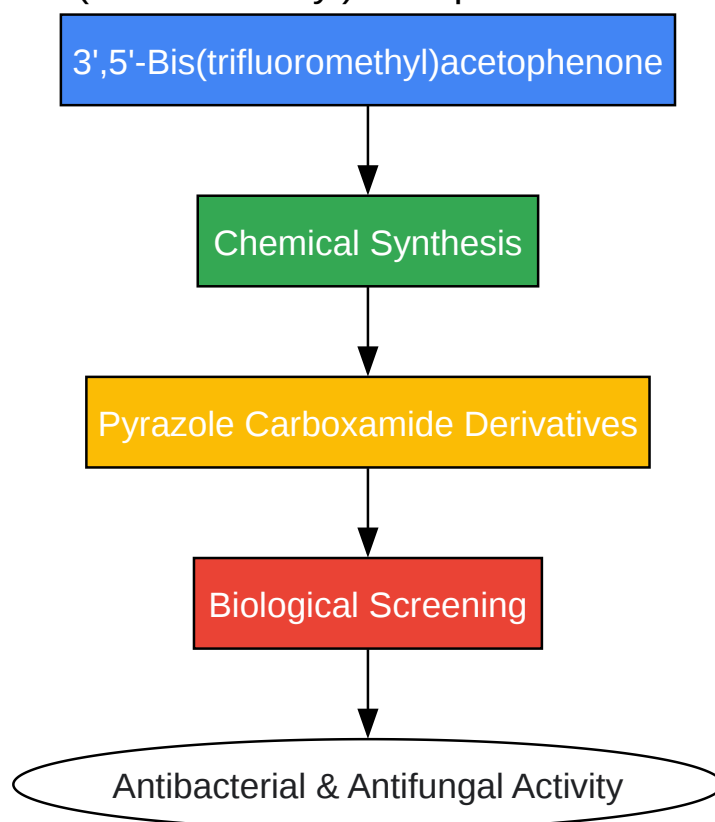
It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature that directly implicates **3',5'-Bis(trifluoromethyl)acetophenone** in any defined biological signaling pathways. Its role is primarily established as a synthetic intermediate for creating other compounds with potential biological activities. Further research would be required to elucidate any direct biological effects or pathway interactions of this molecule itself.

The logical relationship for its current primary use is outlined in the following diagram.

Role of 3',5'-Bis(trifluoromethyl)acetophenone in Drug Discovery



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Caption: The utilization pathway of **3',5'-Bis(trifluoromethyl)acetophenone** in developing bioactive compounds.

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